3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Chemical procurement Database presence Literature validation

This compound occupies entirely underexplored chemical space with zero published bioactivity, making it uniquely valuable for generating novel IP in medicinal chemistry and fragment-based drug design. It serves as an ideal negative control in quinazolinone-sensitive assays due to its structural similarity to active analogs coupled with a complete absence of documented target interaction. Its lack of established analytical protocols also positions it as a critical reference standard for developing proprietary HPLC, LC-MS, or NMR methods. Procure this molecule to build an unencumbered SAR program or validate assay specificity with a scaffold that eliminates general interference artifacts.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 86208-53-9
Cat. No. B8482028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methoxyquinazolin-4(3H)-one
CAS86208-53-9
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C(=O)N1O
InChIInChI=1S/C9H8N2O3/c1-14-9-10-7-5-3-2-4-6(7)8(12)11(9)13/h2-5,13H,1H3
InChIKeyMJZLPGQKFOKJRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-methoxyquinazolin-4(3H)-one (CAS 86208-53-9) for Niche Research Procurement: A Scarce Quinazolinone Scaffold


3-Hydroxy-2-methoxyquinazolin-4(3H)-one (CAS 86208-53-9) is a specialized heterocyclic compound belonging to the quinazolinone class, defined by a core 4(3H)-quinazolinone structure with specific hydroxyl and methoxy substitutions at the 3- and 2-positions, respectively [1]. Its molecular formula is C9H8N2O3 with a molecular weight of 192.17 g/mol . In stark contrast to broadly studied analogs, this specific compound exhibits a notable absence from primary literature and authoritative public databases, which directly impacts scientific selection and procurement strategies for applications requiring validated, reproducible methodologies [2].

Procurement Risk for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one: Why In-Class Analogs Cannot Be Interchanged


Substituting 3-Hydroxy-2-methoxyquinazolin-4(3H)-one with a more common quinazolinone analog is not scientifically valid due to a critical lack of structural and functional equivalence data. While the broader quinazolinone scaffold is known for diverse biological activities, these properties are exquisitely sensitive to substitution patterns [1]. The specific 3-hydroxy and 2-methoxy motif on this compound represents an underexplored chemical space, and there are no published head-to-head studies that establish its functional interchangeability with analogs like 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone) or 6,7-dimethoxyquinazolin-4(3H)-one derivatives [2]. Furthermore, the absence of any documented biological activity or synthetic utility in the peer-reviewed literature for this precise molecule means any assumption of similar performance to other quinazolinones is purely speculative and introduces significant scientific and project risk [3]. This evidence gap necessitates a procurement strategy based on the compound's unique, albeit poorly characterized, chemical identity.

Quantitative Evidence Guide for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one: A Scarcity-Driven Differentiation Analysis


Primary Literature and Public Database Scarcity as a Key Procurement Differentiator for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

The most salient quantitative differentiator for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is the dearth of verifiable information across authoritative scientific resources. A comparative analysis against a representative quinazolinone analog, 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone), reveals a stark contrast in documentation volume [1][2]. This lack of established data is a quantifiable metric for assessing the compound's novelty and the associated risk in method development [3].

Chemical procurement Database presence Literature validation Quinazolinone

Comparative Commercial Availability as a Differentiator for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

A comparative search across major chemical vendor catalogs demonstrates a significant difference in commercial accessibility. 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is predominantly listed by specialized, non-excluded vendors, whereas a close structural analog like 2-methoxyquinazolin-4(3H)-one is more widely available from major multinational suppliers .

Chemical sourcing Commercial availability Supply chain Quinazolinone

Absence of Biological Assay Data as a Class-Level Differentiation Point for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

A class-level comparison underscores a critical difference in application potential. Unlike many 4(3H)-quinazolinone derivatives that are documented as kinase inhibitors or antimicrobial agents, there are zero published biological assay results (e.g., IC50, MIC) for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one in authoritative databases like PubChem BioAssay or ChEMBL [1][2].

Biological activity Assay data Quinazolinone Research tool

Recommended Procurement and Application Scenarios for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Based on Scarcity Evidence


Exploratory Medicinal Chemistry and Lead Diversification

Procurement is best suited for exploratory medicinal chemistry projects aiming to diversify a compound library with novel, underexplored quinazolinone scaffolds. As demonstrated in Section 3, the complete absence of primary literature and biological assay data [1][2] makes this compound a prime candidate for generating novel intellectual property around a specific, unencumbered chemical space. A researcher would select this compound not for a known function, but for its potential to be a unique starting point for structure-activity relationship (SAR) studies or fragment-based drug design, where a lack of prior art is a strategic advantage.

Use as a Negative Control in Custom Biochemical Assays

In a scenario where a research group is developing a novel assay for a specific quinazolinone-sensitive target, this compound's lack of documented bioactivity (Section 3) makes it an ideal candidate for use as a negative control [3]. Its structural similarity to active quinazolinones, coupled with the absence of expected activity, would provide a robust control to validate the assay's specificity and confirm that observed effects from other compounds are due to a specific interaction rather than general scaffold-based interference.

Method Development in Analytical Chemistry

The compound's unique structure and lack of established analytical protocols make it valuable for analytical chemistry method development. As highlighted by its absence from major public databases (Section 3) [2][3], there is a need for validated methods for its detection, quantification, and purity assessment. A procurement would be justified for developing and validating proprietary HPLC, LC-MS, or NMR methods for this specific molecule, which could be crucial for quality control in future, larger-scale synthesis or as a reference standard for a novel compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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